Cas no 898461-45-5 (N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide structure
898461-45-5 structure
Product Name:N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
CAS No:898461-45-5
MF:C22H25ClFN3O4S
MW:481.968006849289
CID:6553958
Update Time:2025-05-19

N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
    • N'-(3-chlorophenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
    • Inchi: 1S/C22H25ClFN3O4S/c1-15-13-17(24)8-9-20(15)32(30,31)27-12-3-2-7-19(27)10-11-25-21(28)22(29)26-18-6-4-5-16(23)14-18/h4-6,8-9,13-14,19H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29)
    • InChI Key: BBNSNDZAWGIULE-UHFFFAOYSA-N
    • SMILES: C(NCCC1CCCCN1S(C1=CC=C(F)C=C1C)(=O)=O)(=O)C(NC1=CC=CC(Cl)=C1)=O

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N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Related Literature

Additional information on N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide

Comprehensive Analysis of N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898461-45-5)

The compound N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898461-45-5) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a piperidine core, sulfonyl group, and chlorophenyl moiety, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, given its unique molecular architecture.

In recent years, the demand for novel small-molecule inhibitors and biochemical probes has surged, driven by advancements in precision medicine and personalized therapies. The 4-fluoro-2-methylbenzenesulfonyl group in this compound is a critical functional element, often associated with enhanced binding affinity and metabolic stability. This characteristic aligns with current trends in drug design, where researchers prioritize compounds with improved pharmacokinetic profiles.

One of the most frequently searched questions in the field of medicinal chemistry is: "How do sulfonyl-containing compounds interact with biological targets?" This compound provides a compelling case study. The sulfonyl moiety is known to form hydrogen bonds and electrostatic interactions with amino acid residues in protein binding sites, making it a valuable scaffold for enzyme inhibition. Additionally, the piperidine ring contributes to the compound's conformational flexibility, a trait highly sought after in central nervous system (CNS) drug development.

Another hot topic in the scientific community is the exploration of fluorinated compounds due to their ability to modulate bioavailability and membrane permeability. The presence of a 4-fluoro substituent in this molecule underscores its relevance in contemporary research. Fluorine atoms are often incorporated into drug candidates to enhance their lipophilicity and resistance to oxidative degradation, which are critical factors in oral drug delivery.

From a synthetic chemistry perspective, the ethanediamide linker in this compound offers versatility for further derivatization. This feature is particularly appealing for researchers working on structure-activity relationship (SAR) studies, as it allows for systematic modifications to optimize biological activity. The 3-chlorophenyl group further diversifies the compound's interaction capabilities, potentially enabling selective targeting of specific receptors or enzymes.

In the context of computational drug design, this compound serves as an excellent candidate for molecular docking and virtual screening experiments. Its multi-functional structure provides a rich dataset for predicting binding modes and affinity scores, which are essential for accelerating the hit-to-lead process. As artificial intelligence and machine learning become integral to drug discovery, compounds like N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide are likely to play a pivotal role in in silico modeling efforts.

Environmental and regulatory considerations are also shaping the future of chemical research. The chlorophenyl and fluoro substituents in this compound warrant careful evaluation in terms of green chemistry principles. Researchers are increasingly focused on developing sustainable synthetic routes and minimizing the ecological footprint of chemical processes, making this compound a relevant subject for green synthesis methodologies.

In summary, N'-(3-chlorophenyl)-N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898461-45-5) represents a fascinating intersection of medicinal chemistry, drug design, and computational biology. Its structural complexity and functional diversity make it a valuable tool for addressing some of the most pressing challenges in modern pharmaceutical research. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to the development of next-generation therapeutics.

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